[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride
Description
[4-(Propan-2-yl)oxan-4-yl]methanesulfonyl chloride is an aliphatic sulfonyl chloride derivative featuring a tetrahydropyran (oxane) ring substituted with an isopropyl group at the 4-position and a methanesulfonyl chloride group attached to the same carbon. Its molecular formula is C₉H₁₇ClO₃S, with a molar mass of approximately 240.52 g/mol. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other derivatives. The compound’s reactivity and stability are influenced by the oxane ring’s electronic environment and steric effects from the isopropyl group.
Properties
IUPAC Name |
(4-propan-2-yloxan-4-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO3S/c1-8(2)9(7-14(10,11)12)3-5-13-6-4-9/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURCVXASGZFUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCOCC1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride typically involves the reaction of [4-(propan-2-yl)oxan-4-yl]methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{C8H15O2S} + \text{SOCl2} \rightarrow \text{C8H15ClO3S} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: It can undergo oxidation to form sulfonic acids or sulfonate esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
[4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions between the target compound and its analogs:
Key Observations :
- Ring Systems : The oxane ring in the target compound provides a flexible aliphatic environment, whereas bicyclic () and morpholine () systems introduce rigidity or polarity, respectively .
- Substituents: Fluorinated analogs () exhibit stronger electron-withdrawing effects (EWGs), likely enhancing sulfonyl chloride reactivity toward nucleophiles.
- Aromatic vs.
Reactivity and Stability Trends
- Hydrolysis Sensitivity : Aliphatic sulfonyl chlorides (e.g., target compound) are generally more prone to hydrolysis than aryl derivatives () due to the absence of resonance stabilization. Fluorinated analogs () may exhibit intermediate stability, as EWGs can both activate the sulfonyl group and slow hydrolysis via steric effects .
- Nucleophilic Substitution : The morpholine derivative () could display unique reactivity due to the nitrogen atom, which may participate in intramolecular interactions or act as a weak base during reactions .
Computational and Analytical Insights
- Density Functional Theory (DFT) : Used to predict electronic properties (e.g., charge distribution, frontier orbitals) and reactivity trends .
- Multiwfn Software: Enables visualization of electron localization functions (ELF) and electrostatic potentials, critical for understanding sulfonyl chloride reactivity .
- SHELX Systems : Facilitate crystallographic studies to resolve steric and conformational effects in solid-state structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
